molecular formula C12H21NO3 B14312148 3-Butyl-2-(2-nitropropyl)cyclopentan-1-one CAS No. 112329-41-6

3-Butyl-2-(2-nitropropyl)cyclopentan-1-one

Cat. No.: B14312148
CAS No.: 112329-41-6
M. Wt: 227.30 g/mol
InChI Key: BQTODIDADPMRBO-UHFFFAOYSA-N
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Description

3-Butyl-2-(2-nitropropyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring substituted with a butyl group and a nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-(2-nitropropyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with butyl bromide in the presence of a strong base such as sodium hydride. This is followed by the nitration of the resulting butylcyclopentanone with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-(2-nitropropyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-Butyl-2-(2-aminopropyl)cyclopentan-1-one.

    Reduction: 3-Butyl-2-(2-nitropropyl)cyclopentanol.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

3-Butyl-2-(2-nitropropyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-2-(2-nitropropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-2-hydroxy-2-cyclopenten-1-one: Similar structure but with a hydroxyl group instead of a nitro group.

    2-Cyclopenten-1-one: Lacks the butyl and nitropropyl substituents, making it a simpler structure.

    Cyclohexenone: Contains a six-membered ring instead of a five-membered cyclopentane ring.

Uniqueness

3-Butyl-2-(2-nitropropyl)cyclopentan-1-one is unique due to the presence of both a butyl group and a nitropropyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

112329-41-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

3-butyl-2-(2-nitropropyl)cyclopentan-1-one

InChI

InChI=1S/C12H21NO3/c1-3-4-5-10-6-7-12(14)11(10)8-9(2)13(15)16/h9-11H,3-8H2,1-2H3

InChI Key

BQTODIDADPMRBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=O)C1CC(C)[N+](=O)[O-]

Origin of Product

United States

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